molecular formula C25H32N2OS B7695842 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cycloheptylthiourea CAS No. 2215672-36-7

1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cycloheptylthiourea

カタログ番号 B7695842
CAS番号: 2215672-36-7
分子量: 408.6 g/mol
InChIキー: WOOYGHMCARWGEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cycloheptylthiourea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapy for various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key enzyme involved in the signaling pathway of B cells and other immune cells.

作用機序

1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cycloheptylthiourea is a highly selective inhibitor of BTK, which is a key enzyme in the B cell receptor signaling pathway. BTK is involved in the activation of downstream signaling molecules, such as phospholipase Cγ2 and AKT, which promote cell survival and proliferation. By inhibiting BTK, this compound blocks the activation of these downstream signaling molecules, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy. This compound has been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

実験室実験の利点と制限

One of the main advantages of 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cycloheptylthiourea is its high selectivity for BTK, which reduces the risk of off-target effects. This compound is also highly potent, with an IC50 in the low nanomolar range. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings.

将来の方向性

There are several potential future directions for the development of 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cycloheptylthiourea as a cancer therapy. One direction is to investigate the use of this compound in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. Another direction is to explore the use of this compound in combination with immunotherapy, such as checkpoint inhibitors or CAR-T cells. Additionally, the development of more soluble analogs of this compound could improve its utility in experimental settings.

合成法

The synthesis of 1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cycloheptylthiourea involves several steps, including the reaction of tert-butyl 4-bromobenzoate with 3-(4-aminophenyl)-1-cycloheptanecarboxylic acid, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained after purification by column chromatography and recrystallization. The synthesis of this compound has been described in detail in a patent application (US20160095827A1).

科学的研究の応用

1-(3-(4-(tert-Butyl)benzoyl)phenyl)-3-cycloheptylthiourea has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and survival of cancer cells by blocking the BTK signaling pathway. This compound has also been investigated in combination with other cancer therapies, such as chemotherapy and immunotherapy, with promising results. Clinical trials of this compound are currently ongoing in patients with various types of cancer.

特性

IUPAC Name

1-[3-(4-tert-butylbenzoyl)phenyl]-3-cycloheptylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2OS/c1-25(2,3)20-15-13-18(14-16-20)23(28)19-9-8-12-22(17-19)27-24(29)26-21-10-6-4-5-7-11-21/h8-9,12-17,21H,4-7,10-11H2,1-3H3,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOYGHMCARWGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=S)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。